N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole-3-carboxamide core substituted with a furan-2-yl group at position 5 and a 2-(1-benzothiophen-3-yl)-2-hydroxyethyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14(12-10-25-17-6-2-1-4-11(12)17)9-19-18(22)13-8-16(24-20-13)15-5-3-7-23-15/h1-8,10,14,21H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWZQFKBVKEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene and furan intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The final step usually involves the formation of the carboxamide group through amidation reactions using reagents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiophene and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzothiophene and furan moieties can bind to active sites of enzymes or receptors, modulating their activity. The oxazole ring may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold but differ in substituents at the carboxamide nitrogen, leading to distinct physicochemical and biological properties:
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Substituent : Propan-2-yl group instead of hydroxyethyl.
- This may alter metabolic stability compared to the target compound .
SKL 2001 (5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
- Substituent : 3-Imidazol-1-ylpropyl group.
- Key Activity : Acts as a Wnt/β-catenin pathway agonist, demonstrating the role of heterocyclic substituents (imidazole) in targeting specific signaling pathways. The hydrophilic imidazole may enhance binding to charged residues in protein targets .
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Substituent : Bithiophene-ethyl group.
- However, the lack of a hydroxyl group may reduce solubility compared to the target compound .
Ceapin-A4 (N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- Substituent : Benzyl-pyrazole group.
- Key Activity : Modulates the unfolded protein response (UPR), highlighting how pyrazole-based substituents can redirect biological activity toward stress-response pathways .
Physicochemical and Pharmacokinetic Considerations
*Predicted values using computational tools (e.g., SwissADME).
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound features a benzothiophene moiety, an oxazole ring, and a furan group, contributing to its unique biological profile. The IUPAC name of the compound is this compound. The molecular formula is .
Target of Action
The specific biological targets of this compound are not fully elucidated; however, compounds with similar structural motifs often interact with various cellular pathways. The benzothiophene structure is known for its ability to modulate enzyme activity and receptor interactions.
Mode of Action
This compound likely acts through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signal transduction pathways.
Pharmacokinetics
The pharmacokinetic profile of benzothiophene derivatives generally indicates favorable absorption and distribution characteristics. Factors such as solubility and stability in physiological conditions can influence the bioavailability of this compound.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies on various cancer cell lines have shown that this compound can reduce cell viability significantly at specific concentrations .
Antimicrobial Activity
The biological activity of oxazole derivatives has been explored extensively in the context of antimicrobial effects. Research indicates that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH radical scavenging assays demonstrate that it possesses the ability to neutralize free radicals, thus indicating potential benefits in oxidative stress-related conditions .
Medicinal Chemistry
Due to its unique structure and biological activities, this compound is a promising candidate for drug development targeting specific diseases.
Materials Science
Its chemical properties allow for applications beyond pharmaceuticals; it can be utilized in materials science for creating novel compounds with unique electronic or optical properties.
Case Studies
A recent study highlighted the efficacy of similar benzothiophene derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with these compounds compared to controls, showcasing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
